N-Benzyl-4-fluorobenzo[d]isoxazol-3-amine
CAS No.:
Cat. No.: VC15853634
Molecular Formula: C14H11FN2O
Molecular Weight: 242.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H11FN2O |
|---|---|
| Molecular Weight | 242.25 g/mol |
| IUPAC Name | N-benzyl-4-fluoro-1,2-benzoxazol-3-amine |
| Standard InChI | InChI=1S/C14H11FN2O/c15-11-7-4-8-12-13(11)14(17-18-12)16-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,16,17) |
| Standard InChI Key | JAYRTWNVADPBQR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CNC2=NOC3=C2C(=CC=C3)F |
Introduction
Structural and Chemical Properties
Molecular Architecture
The molecular formula of N-Benzyl-4-fluorobenzo[d]isoxazol-3-amine is C₁₄H₁₁FN₂O, with a molecular weight of 238.25 g/mol. The benzisoxazole core consists of a fused benzene and isoxazole ring, where the isoxazole’s oxygen and nitrogen atoms occupy the 1,2-positions . The fluorine substituent at the 4-position of the benzene ring introduces electronegativity, influencing electron distribution and intermolecular interactions . The benzylamine group at the 3-position provides a flexible side chain for target engagement, as seen in analogous compounds like zonisamide .
Synthetic Methodologies
Cycloaddition Approaches
A prominent route to benzisoxazoles involves [3 + 2] cycloaddition between nitrile oxides and arynes. Dubrovskiy et al. demonstrated this method for generating diverse benzisoxazole libraries, achieving yields up to 93% . For N-Benzyl-4-fluorobenzo[d]isoxazol-3-amine, the synthesis could proceed as follows:
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Nitrile Oxide Generation: Treating 4-fluorobenzaldehyde oxime with chloramine-T in aqueous medium forms the corresponding nitrile oxide .
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Aryne Precursor Activation: Using hexadehydro-Diels-Alder (HDDA) reactions, generate a benzyne intermediate from 1,2-dihaloarenes .
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Cycloaddition: React the nitrile oxide with the benzyne intermediate under microwave irradiation (100°C, 30 min) to yield the benzisoxazole core .
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Amine Functionalization: Introduce the benzylamine group via nucleophilic substitution, employing benzylamine and a base like triethylamine in dichloromethane .
Alternative Routes
The Posner reaction offers another pathway, wherein hydroxycoumarins undergo oxidative cyclization to form 1,2-benzisoxazole-3-acetic acid derivatives . Subsequent amidation with benzylamine could yield the target compound. Microwave-assisted methods, as described by Veera Reddy Arava et al., enhance reaction efficiency, reducing synthesis times from hours to minutes .
Pharmacological Applications
Anticonvulsant Activity
Benzisoxazole derivatives like zonisamide exhibit potent anticonvulsant properties by blocking voltage-gated sodium channels and enhancing GABAergic transmission . The fluorine atom in N-Benzyl-4-fluorobenzo[d]isoxazol-3-amine may augment these effects by improving blood-brain barrier permeability . In vitro assays using hippocampal neurons could validate this hypothesis, measuring IC₅₀ values for sodium current inhibition.
Opioid Receptor Modulation
Patent US 10,246,436 B2 highlights fluorinated benzisoxazoles as delta-opioid receptor (DOR) modulators . N-Benzyl-4-fluorobenzo[d]isoxazol-3-amine’s structural similarity to disclosed compounds suggests potential analgesic applications. In vivo models of neuropathic pain could assess its DOR affinity and selectivity over mu- and kappa-opioid receptors .
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₁FN₂O |
| Molecular Weight | 238.25 g/mol |
| LogP (Predicted) | 2.8 ± 0.3 |
| Solubility (Water) | <1 mg/mL |
| Melting Point | 140–142°C (estimated) |
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